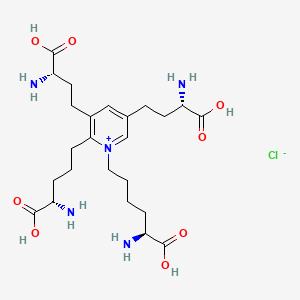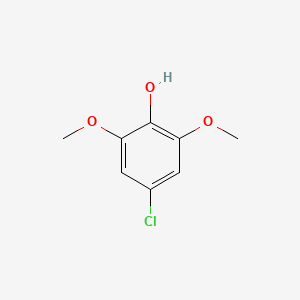
4-Chloro-2,6-dimethoxyphenol
Vue d'ensemble
Description
“4-Chloro-2,6-dimethoxyphenol” is a chemical compound . It is also known by other names such as “4-Chloro-2,6-xylenol”, “Phenol, 4-chloro-2,6-dimethyl-”, “2,6-Xylenol, 4-chloro-”, and "NSC 5785" . The molecular formula of this compound is C8H9ClO .
Molecular Structure Analysis
The molecular weight of “4-Chloro-2,6-dimethoxyphenol” is 156.609 . The IUPAC Standard InChI of this compound is InChI=1S/C8H9ClO/c1-5-3-7 (9)4-6 (2)8 (5)10/h3-4,10H,1-2H3 . The structure of this compound is also available as a 2d Mol file .
Applications De Recherche Scientifique
Enzymatic modification for synthesis of antioxidants : A study by Adelakun et al. (2012) found that 2,6-dimethoxyphenol, when oxidized by laccase, forms a dimer with significantly higher antioxidant capacity than the original compound.
Enhanced enzymatic removal of chlorophenols : Research by Roper et al. (1995) demonstrated that the addition of 2,6-dimethoxyphenol enhances the enzymatic removal of certain chlorophenols, potentially offering an improved method for decontaminating polluted environments.
Analytical chemistry applications : Gatti et al. (1997) explored the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a fluorogenic labeling reagent, in the HPLC separation of chlorophenols, highlighting its utility in analytical chemistry for pharmaceuticals. More details.
Selective methoxy ether cleavage and acylation : A study by Adogla et al. (2012) demonstrated a specific reaction involving 2,6-dimethoxyphenol that leads to the selective cleavage of one of its methoxy groups followed by acylation, useful in synthetic organic chemistry.
Anodic oxidation for synthesis of neolignans : Nishiyama et al. (1983) researched the anodic oxidation of 4-allyl-2,6-dimethoxyphenol, leading to the production of various oxidation products including asatone-type neolignans. See details.
Microbial oxidation studies : A study by Solano et al. (2001) investigated the oxidation of 2,6-dimethoxyphenol by various blue multicopper proteins from microbes, demonstrating its versatility as a substrate in biological systems.
Synthesis and biological evaluation of asymmetrical azines : Ganga and Sankaran (2020) synthesized and evaluated the antiproliferative activities of compounds derived from 2,6-dimethoxyphenol, indicating potential applications in medicinal chemistry. Research details.
Characterization of oxidation products in organic solutions : Wan, Du, and Miyakoshi (2008) characterized the products of 2,6-dimethoxyphenol oxidation catalyzed by Rhus laccase in various solvents, shedding light on potential applications in organic chemistry. More information.
Bio-oil upgrading studies : Bertero and Sedran (2013) explored the conversion of 2,6-dimethoxyphenol in bio-oil upgrading processes, suggesting its utility in the field of renewable energy. Read more.
Role in natural rubber processing : Washiya (2021) investigated the effects of mixing time and temperature on the content of 2,6-dimethoxyphenol in natural rubber, highlighting its importance in the rubber industry. Study details.
Oxidative coupling by fungi and bacteria : Research by Betts and King (1991) showed the ability of certain fungi and bacteria to oxidatively couple 2,6-dimethoxyphenol, with potential implications in biotechnology.
Wood smoke and antioxidant properties : Kjällstrand and Petersson (2001) identified 2,6-dimethoxyphenol as a significant component in wood smoke with antioxidant properties, relevant in environmental health studies. Learn more.
Safety And Hazards
2,6-Dimethoxyphenol, a similar compound, is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
A study was conducted on the solvent effect on the conformation of 2,6-dimethoxyphenol, especially the solvent effect on the intra-molecular hydrogen bond . This solvent effect on the optimum conformation was similar to guaiacol analyzed previously, and would be due to the split of the intra-molecular hydrogen bond caused by interaction from polar solvents . This could be a potential area of future research for “4-Chloro-2,6-dimethoxyphenol”.
Propriétés
IUPAC Name |
4-chloro-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRGCEYNNHGULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910766 | |
| Record name | 4-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethoxyphenol | |
CAS RN |
108545-00-2 | |
| Record name | 4-Chloro-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108545002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

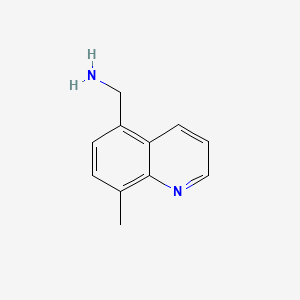


![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)
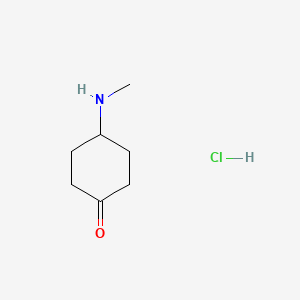
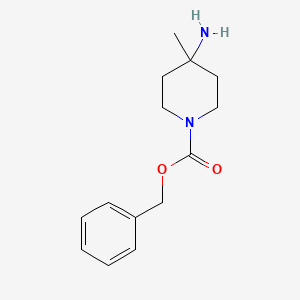
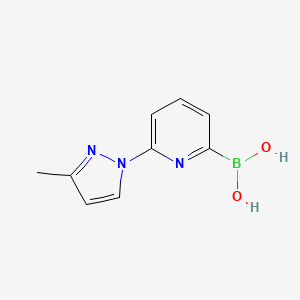
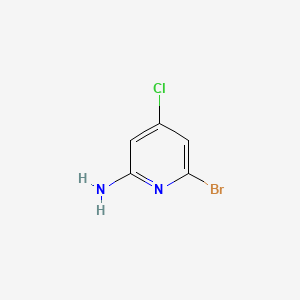
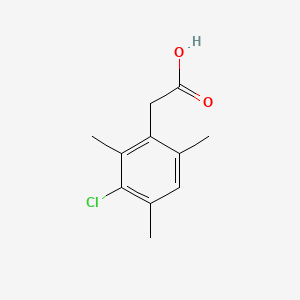


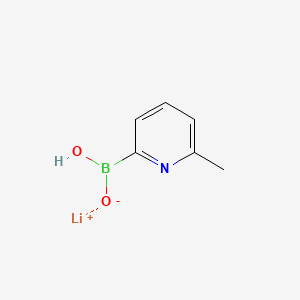
![2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B596407.png)
